Granotapide

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a hypolipidemic agent that inhibits microsomal triglyceride transfer protein; structure in first source

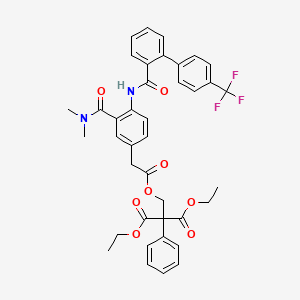

Structure

2D Structure

Properties

CAS No. |

916683-32-4 |

|---|---|

Molecular Formula |

C39H37F3N2O8 |

Molecular Weight |

718.7 g/mol |

IUPAC Name |

diethyl 2-[[2-[3-(dimethylcarbamoyl)-4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]acetyl]oxymethyl]-2-phenylpropanedioate |

InChI |

InChI=1S/C39H37F3N2O8/c1-5-50-36(48)38(37(49)51-6-2,27-12-8-7-9-13-27)24-52-33(45)23-25-16-21-32(31(22-25)35(47)44(3)4)43-34(46)30-15-11-10-14-29(30)26-17-19-28(20-18-26)39(40,41)42/h7-22H,5-6,23-24H2,1-4H3,(H,43,46) |

InChI Key |

FPUQGCOBYOXAED-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(COC(=O)CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)C(=O)N(C)C)(C4=CC=CC=C4)C(=O)OCC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JTT 130; JTT-130; JTT130; Granotapide; |

Origin of Product |

United States |

Foundational & Exploratory

Granotapide's Mechanism of Action in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Granotapide (also known as JTT-130) is a potent and intestine-specific inhibitor of the microsomal triglyceride transfer protein (MTP). By selectively targeting MTP in the enterocytes of the small intestine, this compound effectively reduces the absorption of dietary fats, leading to a significant decrease in plasma lipid levels, particularly low-density lipoprotein (LDL) cholesterol and triglycerides. This targeted mechanism of action minimizes the risk of hepatic steatosis, a common side effect observed with non-specific MTP inhibitors. This guide provides an in-depth overview of the molecular mechanism, preclinical and clinical data (using a representative MTP inhibitor for human data), and experimental methodologies relevant to the study of this compound and other MTP inhibitors.

Core Mechanism of Action: MTP Inhibition

The primary molecular target of this compound is the microsomal triglyceride transfer protein (MTP). MTP is an essential intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes. It plays a critical role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.

MTP facilitates the transfer of triglycerides, cholesteryl esters, and phospholipids to the nascent apoB polypeptide. This lipidation process is crucial for the proper folding of apoB and the formation of a mature lipoprotein particle that can be secreted into the circulation.

This compound binds to MTP, inhibiting its lipid transfer activity. This disruption of the lipidation of apoB leads to the following key effects:

-

Inhibition of Chylomicron Assembly: In the intestine, the inhibition of MTP by this compound prevents the assembly and secretion of chylomicrons, which are responsible for the transport of dietary triglycerides and cholesterol from the intestine into the bloodstream. This results in reduced absorption of dietary fats.

-

Minimal Impact on Hepatic VLDL Assembly: Due to its intestine-specific action, this compound is designed to be rapidly metabolized after absorption, thereby having minimal effects on MTP in the liver. This selectivity is intended to avoid the hepatic fat accumulation associated with systemic MTP inhibitors.

The overall effect is a reduction in the flux of dietary lipids into the circulation, leading to a decrease in plasma levels of triglycerides and LDL cholesterol.

Signaling Pathways and Cellular Effects

The inhibition of MTP by this compound initiates a cascade of cellular events primarily within the enterocytes.

Caption: this compound inhibits MTP, preventing the lipidation of ApoB and subsequent chylomicron formation.

Quantitative Data on Lipid Profile Modulation

While extensive human clinical trial data for this compound is not publicly available, preclinical studies have demonstrated its efficacy in various animal models. To provide a comprehensive view of the potential clinical effects of this drug class, data from a well-studied MTP inhibitor, Lomitapide, is also presented.

Preclinical Data: this compound (JTT-130)

| Animal Model | Treatment Group | LDL Cholesterol Change (%) | Triglyceride Change (%) | Reference |

| Guinea Pigs | This compound | ↓ 25% | ↓ 30% | [1] |

| Hamsters | This compound | ↓ (non-HDL-C) | Not specified | [2] |

| Diabetic Rats | This compound | ↓ (Total Cholesterol) | ↓ | [3] |

Clinical Data: Lomitapide (Representative MTP Inhibitor)

| Study Population | Treatment Group | LDL Cholesterol Change (%) | Triglyceride Change (%) | Apolipoprotein B Change (%) | Reference |

| Homozygous Familial Hypercholesterolemia | Lomitapide | ↓ 40% | ↓ 45% | ↓ 39% | (Representative data from Lomitapide studies) |

Experimental Protocols

In Vitro MTP Inhibition Assay

This protocol describes a fluorescence-based assay to measure the triglyceride transfer activity of MTP.

Caption: Workflow for determining the in vitro inhibitory activity of this compound on MTP.

Methodology:

-

Preparation of Donor and Acceptor Vesicles:

-

Donor vesicles are prepared containing a fluorescently labeled triglyceride (e.g., NBD-triolein) at a concentration that causes self-quenching.

-

Acceptor vesicles are prepared without the fluorescent label.

-

-

Incubation with Inhibitor:

-

Purified or recombinant MTP is pre-incubated with varying concentrations of this compound (or vehicle control) for a specified time to allow for binding.

-

-

Initiation of Transfer Reaction:

-

The MTP/inhibitor mixture is added to a solution containing both donor and acceptor vesicles to initiate the lipid transfer reaction.

-

-

Fluorescence Measurement:

-

The increase in fluorescence is monitored over time using a fluorometer. As the fluorescent triglyceride is transferred from the donor to the acceptor vesicle, the self-quenching is relieved, resulting in an increase in fluorescence intensity.

-

-

Data Analysis:

-

The initial rate of fluorescence increase is calculated for each inhibitor concentration.

-

The percentage of MTP inhibition is determined by comparing the rates in the presence of this compound to the vehicle control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated from the dose-response curve.

-

In Vivo Efficacy Study in a Hyperlipidemic Animal Model

This protocol outlines a typical in vivo study to evaluate the lipid-lowering effects of this compound in a hamster model of hyperlipidemia.

Caption: A standard workflow for assessing the in vivo efficacy of this compound.

Methodology:

-

Animal Model:

-

Male Golden Syrian hamsters are commonly used as they develop diet-induced hyperlipidemia.

-

-

Acclimatization and Diet:

-

Animals are acclimatized for a week on a standard chow diet.

-

Hyperlipidemia is induced by feeding a high-fat, high-cholesterol diet for a period of 2-4 weeks.

-

-

Grouping and Treatment:

-

Animals are randomized into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

This compound is administered orally once daily for the duration of the study (e.g., 4 weeks).

-

-

Monitoring:

-

Body weight and food intake are monitored regularly.

-

-

Blood Collection and Lipid Analysis:

-

Blood samples are collected at baseline and at the end of the treatment period.

-

Plasma is separated and analyzed for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assays.

-

-

Tissue Analysis (Optional):

-

At the end of the study, liver and intestinal tissues can be collected for histological analysis and measurement of lipid content to assess for steatosis.

-

Conclusion

This compound represents a targeted therapeutic approach to managing hyperlipidemia by specifically inhibiting intestinal MTP. This mechanism effectively reduces the absorption of dietary fats, leading to lower plasma levels of LDL cholesterol and triglycerides. The preclinical data supports its lipid-lowering efficacy. While detailed human clinical trial data for this compound is limited in the public domain, the established effects of the MTP inhibitor class in humans suggest a promising therapeutic potential for this targeted approach. The experimental protocols provided herein offer a framework for the continued investigation and development of MTP inhibitors for the treatment of dyslipidemia.

References

- 1. "JTT-130, a Microsomal Triglyceride Transfer Protein (MTP) Inhibitor Lo" by Dimple Aggarwal, Kristy L West et al. [digitalcommons.lib.uconn.edu]

- 2. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, ameliorates lipid metabolism and attenuates atherosclerosis in hyperlipidemic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, ameliorates impaired glucose and lipid metabolism in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to SLx-4090: A Novel, Intestine-Specific MTP Inhibitor for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microsomal triglyceride transfer protein (MTP) is a key regulator of lipid absorption and lipoprotein assembly in the intestine and liver. While systemic MTP inhibition has proven effective in lowering plasma lipids, its clinical utility has been hampered by mechanism-based side effects, primarily hepatic steatosis and gastrointestinal disturbances. This has led to the development of a new generation of intestine-specific MTP inhibitors designed to mitigate these adverse effects by confining their action to the gastrointestinal tract. This technical guide provides an in-depth overview of SLx-4090, a novel, potent, and orally administered MTP inhibitor with a unique intestine-specific mechanism of action. We will detail its biochemical properties, preclinical and clinical data, and provide key experimental protocols for its evaluation.

Introduction to MTP Inhibition and the Rationale for Intestine-Specific Targeting

Microsomal triglyceride transfer protein (MTP) is an essential intracellular lipid transfer protein primarily expressed in enterocytes of the small intestine and hepatocytes.[1] Its primary function is to facilitate the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver.[1][2] By transferring triglycerides, cholesteryl esters, and phospholipids to nascent apoB, MTP plays a pivotal role in lipid metabolism.

Inhibition of MTP has been a compelling therapeutic strategy for dyslipidemia, as it directly reduces the production of atherogenic lipoproteins.[3] However, first-generation, systemically active MTP inhibitors, while effective at lowering low-density lipoprotein cholesterol (LDL-C), have been associated with significant adverse effects, including hepatic fat accumulation (steatosis) and elevated liver enzymes.[4] These toxicities arise from the inhibition of hepatic MTP, leading to the accumulation of triglycerides within the liver.[4]

To overcome these limitations, research has focused on developing intestine-specific MTP inhibitors.[3] These compounds are designed to act locally in the enterocytes to block the assembly and secretion of chylomicrons, the primary carriers of dietary fats, without significant systemic absorption.[1] This targeted approach aims to reduce postprandial lipemia and overall lipid load without impacting hepatic lipid metabolism, thereby avoiding liver-related side effects.[1]

SLx-4090: A Novel Intestine-Specific MTP Inhibitor

SLx-4090 (chemical name: 6-(4'-Trifluoromethyl-6-methoxy-biphenyl-2-ylcarboxamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid phenyl ester) is a potent, small-molecule inhibitor of MTP designed for selective action within the enterocytes of the gastrointestinal tract.[4] Its unique pharmacokinetic profile, characterized by minimal systemic absorption, allows for targeted inhibition of intestinal MTP, thereby preventing the formation of chylomicrons and their entry into the systemic circulation.[1][4]

Mechanism of Action

SLx-4090 exerts its therapeutic effect by binding to MTP within the endoplasmic reticulum of enterocytes, inhibiting its lipid transfer activity. This prevents the loading of triglycerides and other lipids onto apoB-48, the structural protein of chylomicrons. The resulting under-lipidated apoB-48 is targeted for intracellular degradation, leading to a significant reduction in chylomicron secretion from the intestine. This localized action decreases the absorption of dietary fats and cholesterol, leading to lower postprandial and fasting triglyceride and LDL-C levels.[1][4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for SLx-4090.

Table 1: In Vitro Potency of SLx-4090

| Parameter | Cell Line/System | IC50 Value | Reference |

| MTP Inhibition | - | ~8 nM | [4] |

| Apolipoprotein B Secretion | Caco-2 cells | ~9.6 nM | [4] |

Table 2: Preclinical Efficacy of SLx-4090 in Animal Models

| Species | Dosing | Key Findings | Reference |

| Rat | Oral administration | Reduced postprandial lipids by >50% (ED50 ~7 mg/kg) | [4] |

| Mouse (high-fat diet) | Chronic treatment | Decreased LDL-C and triglycerides; resulted in weight loss | [4] |

Table 3: Clinical Trial Data for SLx-4090

| Phase | Population | Dosing | Key Findings | Reference |

| Phase 1 | Healthy male volunteers | Single escalating doses (5-800 mg) | Well-tolerated; >60% reduction in triglyceride levels compared to placebo; not detectable in plasma | [1] |

| Phase 2a | Patients with dyslipidemia | Repeat oral doses for 14 days | Clinically significant reductions in postprandial triglycerides and fasting LDL-cholesterol; well-tolerated with an adverse event profile indistinguishable from placebo; no effect on liver function tests | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize SLx-4090.

MTP Activity Assay (Fluorometric)

This protocol is based on commercially available MTP activity assay kits and published methodologies.

Objective: To determine the in vitro inhibitory activity of SLx-4090 on MTP.

Materials:

-

Purified MTP or cell/tissue homogenate

-

MTP Assay Buffer (e.g., 10 mM Tris, 150 mM NaCl, 1 mM EDTA, pH 7.4)

-

Donor particles (vesicles containing a quenched fluorescent lipid)

-

Acceptor particles (unlabeled lipid vesicles)

-

SLx-4090 stock solution in DMSO

-

96-well black microplate

-

Fluorometer (excitation ~465 nm, emission ~535 nm)

Procedure:

-

Prepare serial dilutions of SLx-4090 in MTP Assay Buffer from the DMSO stock.

-

In a 96-well microplate, add the MTP source (purified protein or homogenate) to each well.

-

Add the diluted SLx-4090 or vehicle control (DMSO) to the respective wells.

-

Prepare a master mix of donor and acceptor particles in MTP Assay Buffer.

-

Initiate the reaction by adding the master mix to all wells.

-

Incubate the plate at 37°C for 1-3 hours, protected from light.

-

Measure the increase in fluorescence at Ex/Em = 465/535 nm. The fluorescence increases as the quenched fluorescent lipid is transferred from the donor to the acceptor particle.

-

Calculate the percent inhibition for each concentration of SLx-4090 and determine the IC50 value.

Apolipoprotein B (ApoB) Secretion Assay in Caco-2 Cells

Objective: To assess the effect of SLx-4090 on the secretion of apoB from an intestinal cell line.

Materials:

-

Caco-2 cells (human colon adenocarcinoma cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

SLx-4090 stock solution in DMSO

-

Lysis buffer

-

ELISA kit for human ApoB

Procedure:

-

Seed Caco-2 cells in a multi-well plate and grow to confluency.

-

Differentiate the cells by maintaining them in culture for approximately 21 days post-confluency.

-

Wash the cells with serum-free medium.

-

Treat the cells with varying concentrations of SLx-4090 in serum-free medium for 24 hours.

-

Collect the cell culture medium (basolateral medium if using Transwell inserts).

-

Lyse the cells to determine total protein content for normalization.

-

Quantify the amount of secreted ApoB in the collected medium using an ELISA kit according to the manufacturer's instructions.

-

Normalize the secreted ApoB levels to the total cell protein content.

-

Calculate the percent inhibition of ApoB secretion and determine the IC50 value.

Conclusion and Future Directions

SLx-4090 represents a promising novel MTP inhibitor for metabolic research and potential therapeutic development. Its intestine-specific mechanism of action addresses the key safety concerns that have limited the clinical application of earlier-generation MTP inhibitors. Preclinical and early-phase clinical data demonstrate its potent lipid-lowering effects and favorable safety profile, with no evidence of systemic exposure or hepatic adverse events.

Further research is warranted to fully elucidate the long-term efficacy and safety of SLx-4090 in various dyslipidemic populations. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of SLx-4090 and other intestine-specific MTP inhibitors. The continued development of such targeted therapies holds significant promise for the management of metabolic disorders characterized by excessive lipid absorption and transport.

References

A Comprehensive Technical Guide to the Regulation of Triglyceride Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core mechanisms governing triglyceride synthesis. It is designed to be a valuable resource for professionals in the fields of metabolic research and drug development, offering a thorough examination of the key enzymes, signaling pathways, and experimental methodologies crucial for understanding and targeting this fundamental biological process.

Core Enzymology of Triglyceride Synthesis

The de novo synthesis of triglycerides from glycerol-3-phosphate and fatty acyl-CoAs is a multi-step process primarily occurring in the endoplasmic reticulum. This pathway is catalyzed by a series of key enzymes, each representing a potential point of regulation.

Glycerol-3-Phosphate Acyltransferases (GPATs)

Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the initial and rate-limiting step in triglyceride synthesis, the acylation of glycerol-3-phosphate to form lysophosphatidic acid.[1][2] In mammals, there are four known GPAT isoforms (GPAT1-4) with distinct tissue distributions and subcellular localizations.[2][3] GPAT1 and GPAT2 are located in the outer mitochondrial membrane, while GPAT3 and GPAT4 are found in the endoplasmic reticulum.[2]

Table 1: Quantitative Data on GPAT Isoforms

| Isoform | Subcellular Location | Key Tissue Expression | Substrate Preference (Acyl-CoA) | Regulation |

| GPAT1 | Mitochondrial Outer Membrane | Liver, Adipose Tissue | Saturated (e.g., Palmitoyl-CoA)[4] | Insulin (increases Km and Vmax), AMPK (inhibits)[2] |

| GPAT2 | Mitochondrial Outer Membrane | Testis | - | - |

| GPAT3 | Endoplasmic Reticulum | Adipose Tissue, Small Intestine | - | PPARγ (induces expression)[4] |

| GPAT4 | Endoplasmic Reticulum | Liver, Mammary Gland | - | - |

Lipin Family of Phosphatidate Phosphatases

The Lipin family of proteins (Lipin 1, 2, and 3) possess phosphatidate phosphatase (PAP) activity, catalyzing the dephosphorylation of phosphatidic acid to produce diacylglycerol (DAG).[5] This is a critical step that directs the pathway towards triglyceride synthesis. Lipins also have a dual role as transcriptional co-regulators, influencing the expression of genes involved in lipid metabolism.[5]

Table 2: Kinetic Parameters of Human Lipin 1 Isoforms

| Isoform | Km (mM PA) | kcat (s-1) |

| Lipin 1α | 0.35 | 68.8 ± 3.5 |

| Lipin 1β | 0.24 | 42.8 ± 2.5 |

| Lipin 1γ | 0.11 | 5.7 ± 0.2 |

| Data obtained from studies with purified recombinant human lipin 1 isoforms. |

Diacylglycerol Acyltransferases (DGATs)

The final and committed step in triglyceride synthesis is the esterification of diacylglycerol with a fatty acyl-CoA, catalyzed by diacylglycerol acyltransferase (DGAT).[6] Mammals have two DGAT enzymes, DGAT1 and DGAT2, which are encoded by different genes and exhibit distinct biochemical properties.[6]

Table 3: Kinetic Parameters of Human DGAT1

| Acyl-CoA Substrate | Km (µM) | Vmax (nmol/mg/min) |

| Oleoyl-CoA | 14.6 ± 1.3 | 956.6 ± 36.1 |

| Stearoyl-CoA | 8.6 ± 1.3 | 839.4 ± 49.9 |

| Palmitoleoyl-CoA | 6.2 ± 0.9 | 838.6 ± 31.6 |

| Palmitoyl-CoA | 6.4 ± 1.1 | 767.8 ± 34.0 |

| Data obtained from studies with purified recombinant human DGAT1.[7] |

Studies have suggested that DGAT2 has a higher affinity (lower Km) for its substrates compared to DGAT1, making it more active at lower substrate concentrations.[6][8] Conversely, DGAT1 appears to be more active at higher substrate concentrations.[6]

Signaling Pathways Regulating Triglyceride Synthesis

Triglyceride synthesis is tightly controlled by a complex network of signaling pathways that respond to nutritional and hormonal cues.

Insulin Signaling Pathway

Insulin is a potent activator of triglyceride synthesis. Upon binding to its receptor, insulin triggers a cascade that leads to the activation of the master transcriptional regulator of lipogenesis, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). Insulin stimulates both the transcription of the SREBF1 gene and the proteolytic processing of the SREBP-1c precursor protein, leading to an increase in the active nuclear form of SREBP-1c.[9][10][11][12]

Caption: Insulin signaling pathway leading to the activation of triglyceride synthesis.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Under conditions of low energy (high AMP:ATP ratio), AMPK is activated and shifts metabolism towards catabolic processes while inhibiting anabolic pathways like triglyceride synthesis. AMPK phosphorylates and inactivates key lipogenic enzymes such as acetyl-CoA carboxylase (ACC), thereby reducing the supply of malonyl-CoA for fatty acid synthesis.[13][14][15][16]

Caption: AMPK-mediated inhibition of triglyceride synthesis.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. The mTOR complex 1 (mTORC1) is activated by nutrients and growth factors and promotes triglyceride synthesis. mTORC1 signaling enhances the processing and activation of SREBP-1c and also phosphorylates and regulates the cellular localization of Lipin 1.[17]

Caption: mTORC1 signaling promotes triglyceride synthesis through multiple mechanisms.

Transcriptional Regulation of Lipogenesis

The expression of lipogenic genes is primarily controlled by two key transcription factors: SREBP-1c and ChREBP.

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): As previously mentioned, SREBP-1c is a master regulator of genes involved in fatty acid and triglyceride synthesis. Its activity is potently stimulated by insulin.[10]

-

Carbohydrate-Responsive Element-Binding Protein (ChREBP): ChREBP is activated in response to high glucose levels and induces the expression of genes involved in both glycolysis and lipogenesis.[4]

The coordinated action of SREBP-1c and ChREBP ensures that triglyceride synthesis is maximally activated in the postprandial state when both insulin and glucose are abundant.

Experimental Protocols

Accurate and reproducible measurement of triglyceride synthesis and the activity of its regulatory enzymes is fundamental for research in this field.

In Vitro DGAT Activity Assay (Fluorescent Method)

This protocol describes a non-radioactive method for measuring DGAT activity using a fluorescently labeled acyl-CoA substrate.[18][19][20]

Materials:

-

Microsomal protein fraction isolated from cells or tissues.

-

DGAT assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 150 mM KCl, 5 mM MgCl2).

-

1,2-Dioleoyl-sn-glycerol (DOG) stock solution (in ethanol).

-

NBD-palmitoyl-CoA (fluorescent substrate) stock solution.

-

Chloroform:Methanol (2:1, v/v).

-

TLC plates (silica gel).

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

-

Fluorescence imaging system.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice, containing DGAT assay buffer and the desired amount of microsomal protein (e.g., 20-50 µg).

-

Add DOG to the reaction mixture to a final concentration of 200 µM.

-

Initiate the reaction by adding NBD-palmitoyl-CoA to a final concentration of 25 µM.

-

Incubate the reaction at 37°C for 15-30 minutes.

-

Stop the reaction by adding 500 µL of chloroform:methanol (2:1).

-

Vortex briefly and centrifuge to separate the phases.

-

Spot the lower organic phase onto a silica TLC plate.

-

Develop the TLC plate in the developing solvent until the solvent front is near the top.

-

Air dry the plate.

-

Visualize and quantify the fluorescent triglyceride product using a fluorescence imaging system.

Measurement of De Novo Lipogenesis in Cultured Hepatocytes

This protocol outlines a method to measure the rate of new fatty acid synthesis from a labeled precursor in primary hepatocytes.[21][22][23]

Materials:

-

Primary hepatocytes cultured in appropriate media.

-

[U-¹³C]glucose or [¹⁴C]acetate.

-

Lysis buffer.

-

Solvents for lipid extraction (e.g., chloroform, methanol).

-

TLC plates and developing solvent for lipid separation.

-

Scintillation counter (for ¹⁴C) or GC-MS for ¹³C-label incorporation analysis.

Procedure:

-

Culture primary hepatocytes to the desired confluency.

-

Incubate the cells with medium containing the labeled precursor ([U-¹³C]glucose or [¹⁴C]acetate) for a defined period (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS to remove unincorporated label.

-

Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

-

Separate the triglyceride fraction from other lipids by TLC.[24][25][26][27]

-

Quantify the amount of label incorporated into the triglyceride fraction using either scintillation counting for ¹⁴C or by preparing fatty acid methyl esters (FAMEs) for GC-MS analysis for ¹³C.

Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

This is a general protocol for the derivatization of fatty acids to their more volatile methyl esters for analysis by gas chromatography-mass spectrometry.[28][29][30][31][32]

Materials:

-

Lipid extract containing triglycerides.

-

Methanolic HCl or BF₃-methanol.

-

Hexane or heptane.

-

Saturated NaCl solution.

-

Anhydrous sodium sulfate.

-

GC-MS system.

Procedure:

-

To the dried lipid extract, add methanolic HCl or BF₃-methanol.

-

Incubate at a specific temperature (e.g., 60-100°C) for a defined time (e.g., 1-2 hours) to transesterify the fatty acids.

-

Cool the reaction and add water and hexane/heptane to extract the FAMEs.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper organic phase containing the FAMEs.

-

Wash the organic phase with saturated NaCl solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Transfer the FAME solution to a GC vial for analysis.

Caption: Experimental workflow for measuring de novo lipogenesis in cultured hepatocytes.

References

- 1. Glycerol-3-phosphate Acyltransferase Isoform-4 (GPAT4) Limits Oxidation of Exogenous Fatty Acids in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct Roles of the Phosphatidate Phosphatases Lipin 1 and 2 during Adipogenesis and Lipid Droplet Biogenesis in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Insulin stimulation of SREBP-1c processing in transgenic rat hepatocytes requires p70 S6-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sterol regulatory element binding protein-1c is a major mediator of insulin action on the hepatic expression of glucokinase and lipogenesis-related genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insulin activates human sterol-regulatory-element-binding protein-1c (SREBP-1c) promoter through SRE motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Distinct roles of insulin and liver X receptor in the induction and cleavage of sterol regulatory elementbinding protein-1c - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of phosphorylation by AMP-activated protein kinase on palmitoyl-CoA inhibition of skeletal muscle acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A simple method for quantifying de novo lipogenesis rate and substrate selection in cell cultures by 13 C NMR isotopomer analysis of the crude lipid fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 25. Separation and quantitation of mono-, di-, and triglycerides and free oleic acid using thin-layer chromatography with flame-ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 28. Sample Preparation - Fatty Acid Methyl Ester (FAME) | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 29. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 30. chromatographyonline.com [chromatographyonline.com]

- 31. agilent.com [agilent.com]

- 32. gcms.cz [gcms.cz]

Ziftomenib (KO-539): Discovery, Synthesis, and Mechanism of Action of a Novel Menin-KMT2A Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide on the Discovery and Initial Synthesis Pathways of Ziftomenib (KO-539)

Abstract

Acute myeloid leukemia (AML) is a hematologic malignancy with a poor prognosis for specific patient subsets, including those with KMT2A (formerly MLL) gene rearrangements or NPM1 mutations. The interaction between the protein menin and the KMT2A-fusion proteins is a critical driver of leukemogenesis in these AML subtypes. Ziftomenib (formerly KO-539) is a potent, selective, and orally bioavailable small-molecule inhibitor of the menin-KMT2A interaction. This technical guide provides an in-depth overview of the discovery of Ziftomenib, its initial synthesis pathways, mechanism of action, and key preclinical and clinical data. Detailed experimental protocols and visualizations of key pathways are included to support researchers and drug development professionals in this field.

Introduction to AML and the Menin-KMT2A Interaction

Acute myeloid leukemia is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal cells that build up in the bone marrow and blood and interfere with normal blood cell production. A specific subset of AML is characterized by rearrangements of the KMT2A gene, which are present in approximately 5-10% of adult AML cases and are more common in pediatric cases. These rearrangements result in the fusion of the N-terminus of KMT2A with one of over 80 different partner proteins, leading to the expression of oncogenic fusion proteins.

The protein menin, encoded by the MEN1 gene, has been identified as a critical cofactor for the leukemogenic activity of KMT2A fusion proteins. Menin binds to the N-terminal portion of wild-type KMT2A and KMT2A fusion proteins, and this interaction is essential for the recruitment of the fusion proteins to chromatin and the subsequent upregulation of target genes, such as HOX genes, which drives the leukemic phenotype. Therefore, inhibiting the menin-KMT2A interaction has emerged as a promising therapeutic strategy for these specific AML subtypes.

The Discovery of Ziftomenib

The discovery of Ziftomenib was the result of a structure-based drug design and lead optimization program aimed at identifying potent and selective small-molecule inhibitors of the menin-KMT2A interaction. The development process involved screening for compounds that could disrupt this protein-protein interaction, followed by medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

Initial efforts in the field identified leads that bound to the KMT2A binding pocket on menin. Ziftomenib was developed through a lead optimization program that focused on improving the potency and oral bioavailability of early-stage inhibitor candidates. This process utilized techniques such as X-ray crystallography to understand the binding interactions between the inhibitors and the menin protein, guiding the chemical modifications to enhance the desired properties.

Synthesis of Ziftomenib

The initial synthesis of Ziftomenib and its analogs has been approached through multi-step organic synthesis. While specific, proprietary details of the manufacturing process are not fully public, the general synthetic strategy can be inferred from publications and patents. A plausible retrosynthetic analysis suggests a convergent approach, where key fragments of the molecule are synthesized separately and then combined.

A simplified, hypothetical retrosynthesis is presented below. This is a generalized representation and may not reflect the exact industrial-scale synthesis.

Caption: Retrosynthetic analysis of Ziftomenib.

Mechanism of Action

Ziftomenib is a menin inhibitor that works by blocking the interaction between menin and KMT2A.[1][2] In AML with KMT2A rearrangements or NPM1 mutations, the menin-KMT2A interaction is crucial for the localization of the oncogenic protein complex to the DNA, leading to the upregulation of genes that promote leukemogenesis, such as HOXA9 and MEIS1.[3]

By binding to a pocket on the menin protein that is essential for its interaction with KMT2A, Ziftomenib disrupts this complex. This leads to the downregulation of the target genes, which in turn induces differentiation of the leukemic blasts and reduces their proliferation.[3][4] Preclinical studies have shown that Ziftomenib's mechanism of action involves the induction of myeloid differentiation in AML blasts.[4]

Caption: Ziftomenib's mechanism of action.

Preclinical and Clinical Data

Ziftomenib has demonstrated potent anti-leukemic activity in preclinical models and has shown promising results in clinical trials for patients with relapsed or refractory AML with NPM1 mutations or KMT2A rearrangements.

Preclinical Data Summary

| Parameter | Cell Line / Model | Value | Reference |

| IC50 | MOLM13 (MLL-r) | <25 nM | [5] |

| IC50 | MV4-11 (MLL-r) | <25 nM | [5] |

| IC50 | OCI-AML2 (MLL-r) | <25 nM | [5] |

| IC50 | OCI-AML3 (NPM1-mut) | <25 nM | [5] |

| In vivo efficacy | MV4-11 xenograft model | Significant reduction in leukemia burden | [5] |

Clinical Trial Highlights (KOMET-001 Study)

The KOMET-001 trial is a Phase 1/2 study evaluating the safety and efficacy of Ziftomenib in patients with relapsed or refractory AML.

| Endpoint | Patient Population | Result | Reference |

| Complete Remission (CR) Rate | NPM1-mutant AML (at 600 mg dose) | 30% (6/20) | |

| Overall Response Rate (ORR) | Pooled phase 1b/2 population | 35% | [6] |

| Median Overall Survival (OS) | Responders | 16.4 months | [6] |

| Median Overall Survival (OS) | Non-responders | 3.5 months | [6] |

Key Experimental Protocols

Cell Viability Assay (Example Protocol)

This protocol is a generalized procedure for assessing the effect of Ziftomenib on the proliferation of AML cell lines.

References

- 1. Komzifti (ziftomenib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Kura Oncology Development Candidate KO-539 Shows Robust Preclinical Anti-Tumor Activity in NPM1- and DNMT3A-Mutant AML | Kura Oncology, Inc. [kuraoncology.gcs-web.com]

- 5. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

a preclinical data and animal model studies

An In-depth Technical Guide to Preclinical Data and Animal Model Studies in Oncology

Introduction

Preclinical research, which involves studies in non-human models, is a critical phase in the development of new therapeutics.[1][2] It serves as the bridge between initial laboratory discoveries and human clinical trials, providing essential data on the safety and efficacy of a drug candidate.[2] Animal models are a cornerstone of preclinical research, offering insights into disease mechanisms and the potential effects of a new treatment in a living organism.[3] This technical guide provides an in-depth overview of the core principles of preclinical data and animal model studies, with a focus on oncology research. It is intended for researchers, scientists, and drug development professionals.

Core Principles of Preclinical Study Design

A well-designed preclinical study is essential for generating reliable and reproducible data.[4] The following principles should be considered when planning and executing preclinical animal studies:

-

Clear Objectives: The study should have a clearly defined research question or hypothesis.[5]

-

Appropriate Animal Model Selection: The choice of animal model is critical and should be based on the specific research question.[4][5] Factors to consider include the species, strain, age, and sex of the animals.[5]

-

Statistical Considerations: The study should be designed with appropriate statistical methods in mind, including sample size calculation, randomization, and the use of appropriate controls.[5]

-

Ethical Considerations: All animal studies must be conducted in accordance with ethical guidelines, such as the 3Rs (Replacement, Reduction, and Refinement), to ensure the humane treatment of animals.[4]

-

Transparent Reporting: The methods and results of the study should be reported transparently and in detail to allow for replication and assessment of the study's validity.[6][7]

Data Presentation

The clear and concise presentation of quantitative data is crucial for the interpretation of preclinical study results. Data should be summarized in a way that is easy to understand and allows for comparison between different experimental groups.[8] Tables are an effective way to present large amounts of data in a structured format.[8]

Case Study: In Vivo Efficacy of a Novel PI3K Inhibitor in a Xenograft Model of Human Cancer

The following tables present hypothetical data from a preclinical study evaluating the efficacy of a novel PI3K inhibitor in a mouse xenograft model of human cancer.

Table 1: Tumor Volume Measurements

| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) |

| Vehicle Control | 150 ± 25 | 350 ± 45 | 800 ± 110 | 1500 ± 200 |

| PI3K Inhibitor (10 mg/kg) | 152 ± 28 | 250 ± 35 | 400 ± 50 | 600 ± 80 |

| PI3K Inhibitor (25 mg/kg) | 148 ± 23 | 200 ± 30 | 250 ± 40 | 300 ± 50 |

| Standard of Care | 155 ± 30 | 280 ± 40 | 500 ± 65 | 750 ± 90 |

Data are presented as mean ± standard deviation.

Table 2: Body Weight Measurements

| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) |

| Vehicle Control | 20.1 ± 1.2 | 20.5 ± 1.3 | 20.8 ± 1.5 | 21.0 ± 1.6 |

| PI3K Inhibitor (10 mg/kg) | 20.3 ± 1.1 | 19.8 ± 1.0 | 19.5 ± 1.2 | 19.2 ± 1.3 |

| PI3K Inhibitor (25 mg/kg) | 19.9 ± 1.3 | 19.0 ± 1.1 | 18.5 ± 1.4 | 18.1 ± 1.5 |

| Standard of Care | 20.0 ± 1.0 | 19.6 ± 1.2 | 19.3 ± 1.3 | 19.0 ± 1.4 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of preclinical research. The following are example protocols for key experiments in our case study.

Protocol 1: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines the procedure for evaluating the in vivo efficacy of a therapeutic agent in a subcutaneous xenograft mouse model.

1. Animal Model:

-

Species: Nude mice (athymic)

-

Strain: NU/J

-

Age: 6-8 weeks

-

Sex: Female

2. Cell Line:

-

Human cancer cell line with a known PIK3CA mutation.

3. Procedure:

-

Cell Culture: Culture the cancer cells in appropriate media until they reach 80-90% confluency.

-

Cell Implantation: Subcutaneously implant 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers twice a week. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[9]

-

Randomization: When tumors reach an average volume of 150 mm³, randomize the mice into treatment groups (n=10 mice per group).[10]

-

Treatment Administration: Administer the vehicle control, PI3K inhibitor, or standard of care via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.

-

Monitoring: Monitor the body weight of the mice twice a week as a measure of toxicity.[11]

-

Endpoint: Euthanize the mice when tumors reach the predetermined endpoint volume (e.g., 2000 mm³) or at the end of the study period.[9][12]

-

Tissue Collection: At the end of the study, collect tumors and other relevant tissues for further analysis.

Protocol 2: Western Blot Analysis of Tumor Lysates

This protocol describes the detection of specific proteins in tumor tissue lysates by Western blotting.

1. Sample Preparation:

-

Lysate Preparation: Homogenize tumor tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

2. SDS-PAGE:

-

Sample Loading: Load equal amounts of protein (20-30 µg) from each sample onto a polyacrylamide gel.

-

Electrophoresis: Separate the proteins by size by running the gel at 100-120V for 1-2 hours.

3. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

4. Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-total-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection:

-

Chemiluminescence: Add a chemiluminescent substrate and detect the signal using an imaging system.

Protocol 3: Immunohistochemistry (IHC) of Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue

This protocol details the procedure for detecting specific proteins in FFPE tumor sections.[5]

1. Sample Preparation:

-

Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.[6]

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes to unmask the antigenic sites.[5][6]

3. Staining:

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.[7]

-

Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-Ki-67) overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the signal with a chromogen such as DAB.[4]

-

Counterstaining: Counterstain the sections with hematoxylin to visualize the nuclei.[4]

4. Mounting and Imaging:

-

Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.[4]

-

Image the slides using a light microscope.

Mandatory Visualizations

The following diagrams were created using the DOT language to visualize key concepts in preclinical research.

Caption: A typical experimental workflow for an in vivo efficacy study.

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth.

Caption: A decision tree for selecting an appropriate animal model.

References

- 1. origene.com [origene.com]

- 2. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. nordicbiosite.com [nordicbiosite.com]

- 5. resources.bio-techne.com [resources.bio-techne.com]

- 6. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Cancer Cell Line Efficacy Studies [jax.org]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. Western blot protocol | Abcam [abcam.com]

- 13. Immunofluorescence Immunohistochemistry (IHC) Paraffin Protocol [novusbio.com]

Beyond the Islets: A Technical Guide to Novel Therapeutic Targets in Metabolic and Cardiovascular Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the management of type 2 diabetes has seen significant advancements, the therapeutic landscape is rapidly expanding to address the broader spectrum of metabolic and cardiovascular diseases that often accompany or exist independently of hyperglycemia. This technical guide provides an in-depth exploration of promising therapeutic targets that have demonstrated efficacy beyond glycemic control. We delve into the molecular pathways, present quantitative data from pivotal clinical and preclinical studies, and provide detailed experimental methodologies to support further research and development in this critical area. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively working to combat the growing global burden of metabolic and cardiovascular disorders.

Fibroblast Growth Factor 21 (FGF21) Analogs: Orchestrating Metabolic Homeostasis

Fibroblast Growth Factor 21 (FGF21) has emerged as a critical endocrine regulator of glucose and lipid metabolism, with pleiotropic effects on various metabolic tissues.[1] Its therapeutic potential lies in its ability to improve insulin sensitivity, reduce body weight, and mitigate lipotoxicity, making it an attractive target for non-alcoholic steatohepatitis (NASH) and other metabolic diseases.[1][2]

Signaling Pathway

FGF21 exerts its effects by binding to a receptor complex consisting of an FGF receptor (FGFR) and the co-receptor β-klotho. This interaction activates downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) pathway, leading to the regulation of genes involved in glucose and lipid metabolism.[3]

Quantitative Data from Clinical Trials

The FGF21 analog pegozafermin has shown promising results in a Phase 2b trial (ENLIVEN) for patients with NASH and fibrosis.

| Endpoint (at 24 weeks) | Placebo (n=61) | Pegozafermin 15mg QW (n=14) | Pegozafermin 30mg QW (n=66) | Pegozafermin 44mg Q2W (n=51) |

| Fibrosis Improvement (≥1 stage) with no worsening of NASH | 7% | 22% | 26% (p=0.009 vs placebo) | 27% (p=0.008 vs placebo) |

| NASH Resolution with no worsening of fibrosis | 2% | 37% (p<0.001 vs placebo) | 23% (p<0.001 vs placebo) | 26% (p<0.001 vs placebo) |

| Change in Liver Fat (MRI-PDFF) | - | - | -60% (p<0.01) | -47% (p<0.05) |

| Change in Alanine Aminotransferase (ALT) | - | - | -42% (p<0.001) | -35% (p<0.01) |

| Change in Aspartate Aminotransferase (AST) | - | - | -39% (p<0.001) | -36% (p<0.001) |

| Change in Enhanced Liver Fibrosis (ELF) Score | +0.2 | - | -0.3 (p<0.001) | -0.3 (p<0.001) |

| Data from the ENLIVEN Phase 2b trial.[1][4][5][6][7] |

Experimental Protocol: FGF21 Analog Treatment in a Diet-Induced Obese (DIO) Mouse Model

This protocol describes the methodology for evaluating the efficacy of an FGF21 analog in a preclinical model of obesity and metabolic dysfunction.

1. Animal Model:

-

Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 40-60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis.[8][9]

-

A control group is maintained on a standard low-fat diet (LFD).

2. Treatment:

-

Obese mice are randomly assigned to receive daily subcutaneous injections of the FGF21 analog (e.g., 0.5 mg/kg) or vehicle (saline) for a specified period (e.g., 3 weeks).[10]

3. Metabolic Phenotyping:

-

Body Weight and Composition: Monitored weekly. Body composition (fat and lean mass) is assessed by EchoMRI at the beginning and end of the treatment period.[9]

-

Glucose Homeostasis: Glucose and insulin tolerance tests (GTT and ITT) are performed. Blood glucose is measured from tail vein blood using a glucometer. Plasma insulin levels are determined by ELISA.[10]

-

Lipid Profile: Plasma triglycerides and cholesterol are measured using commercially available kits.

-

Hepatic Steatosis: Liver tissue is collected, weighed, and a portion is fixed for histological analysis (H&E and Oil Red O staining). Another portion is used for hepatic triglyceride content measurement.

4. Gene Expression Analysis:

-

RNA is extracted from liver and adipose tissue to analyze the expression of genes involved in fatty acid oxidation, thermogenesis, and inflammation (e.g., UCP1, CPT1a, TNF-α) by quantitative real-time PCR (qRT-PCR).

Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: Beyond Glycemic Control to Cardioprotection

GLP-1 receptor agonists, initially developed for type 2 diabetes, have demonstrated significant cardiovascular benefits, including reductions in major adverse cardiovascular events (MACE).[7][11] Their mechanisms of action extend beyond glucose-dependent insulin secretion to include effects on appetite, weight management, and direct cardiovascular effects.[11]

Signaling Pathway and Systemic Effects

Quantitative Data from Cardiovascular Outcome Trials

| Trial | Drug | Patient Population | Primary Endpoint (MACE) | Hazard Ratio (95% CI) |

| LEADER | Liraglutide | T2D with high CV risk | CV death, non-fatal MI, non-fatal stroke | 0.87 (0.78-0.97) |

| STEP-HFpEF | Semaglutide | Obesity with HFpEF | Change in KCCQ-CSS and body weight | - |

| MACE: Major Adverse Cardiovascular Events; T2D: Type 2 Diabetes; CV: Cardiovascular; MI: Myocardial Infarction; HFpEF: Heart Failure with preserved Ejection Fraction; KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire Clinical Summary Score. Data from the LEADER and STEP-HFpEF trials.[4][12][13][14][15][16][17][18][19][20] |

Experimental Protocol: LEADER (Liraglutide Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results) Trial

1. Study Design:

-

A multicenter, randomized, double-blind, placebo-controlled trial.[15]

2. Participants:

-

9,340 patients with type 2 diabetes and high cardiovascular risk.[15]

3. Intervention:

-

Patients were randomized to receive either liraglutide (up to 1.8 mg daily) or placebo, in addition to standard care.[15]

4. Primary Outcome:

-

The primary composite outcome was the first occurrence of death from cardiovascular causes, non-fatal myocardial infarction, or non-fatal stroke.[12][15]

5. Follow-up:

-

The median follow-up was 3.8 years.

Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors: From Glycosuria to Cardiorenal Protection

SGLT2 inhibitors have revolutionized the treatment of cardiorenal diseases, demonstrating significant benefits in reducing heart failure hospitalizations and progression of chronic kidney disease, independent of their glucose-lowering effects.[12][15][19][21]

Proposed Mechanisms of Cardiorenal Protection

Quantitative Data from Landmark Clinical Trials

| Trial | Drug | Patient Population | Primary Endpoint | Hazard Ratio (95% CI) |

| EMPA-REG OUTCOME | Empagliflozin | T2D with established CVD | 3-point MACE | 0.86 (0.74–0.99) |

| CV Death | 0.62 (0.49-0.77) | |||

| Hospitalization for Heart Failure | 0.65 (0.50-0.85) | |||

| DAPA-CKD | Dapagliflozin | CKD with or without T2D | Composite of ≥50% eGFR decline, end-stage kidney disease, renal or CV death | 0.61 (0.51-0.72) |

| T2D: Type 2 Diabetes; CVD: Cardiovascular Disease; MACE: Major Adverse Cardiovascular Events; CV: Cardiovascular; CKD: Chronic Kidney Disease; eGFR: estimated Glomerular Filtration Rate. Data from the EMPA-REG OUTCOME and DAPA-CKD trials.[2][5][6][8][10][21][22][23][24][25] |

Experimental Protocol: DAPA-CKD (Dapagliflozin and Prevention of Adverse Outcomes in Chronic Kidney Disease) Trial

1. Study Design:

2. Participants:

-

4,304 patients with chronic kidney disease (eGFR 25-75 ml/min/1.73m²) with albuminuria, with or without type 2 diabetes.[5][8][25]

3. Intervention:

-

Patients were randomized to receive dapagliflozin 10 mg once daily or placebo, in addition to standard of care including an ACE inhibitor or an ARB.[5][6][25]

4. Primary Outcome:

-

A composite of a sustained decline in eGFR of ≥50%, end-stage kidney disease, or death from renal or cardiovascular causes.[5][6][8]

5. Follow-up:

-

The trial was stopped early due to overwhelming efficacy after a median follow-up of 2.4 years.[2]

Peroxisome Proliferator-Activated Receptors (PPARs): Modulating Lipid Metabolism and Inflammation

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation.[9][17] Different PPAR isoforms (α, β/δ, and γ) have distinct tissue distributions and functions, making them attractive targets for dyslipidemia and metabolic syndrome.[9]

Quantitative Data from the PROMINENT Trial

The PROMINENT trial evaluated the selective PPARα modulator pemafibrate in patients with type 2 diabetes, mild-to-moderate hypertriglyceridemia, and low HDL cholesterol.

| Biomarker Change at 4 Months (Pemafibrate vs. Placebo) | Percentage Change |

| Triglycerides | -26.2% |

| Very-Low-Density Lipoprotein (VLDL) Cholesterol | -25.8% |

| Remnant Cholesterol | -25.6% |

| Apolipoprotein C-III (ApoC-III) | -27.6% |

| Apolipoprotein B (ApoB) | +4.8% |

| Low-Density Lipoprotein (LDL) Cholesterol | +12.3% |

| Data from the PROMINENT trial.[7][11][26][27][28] |

Despite significant improvements in triglyceride-rich lipoproteins, pemafibrate did not reduce the primary endpoint of MACE (HR 1.03, 95% CI 0.91-1.15).[27]

Sirtuins and AMPK: Cellular Energy Sensors as Therapeutic Targets

Sirtuins and AMP-activated protein kinase (AMPK) are key regulators of cellular energy homeostasis and have been implicated in aging and metabolic diseases.

Sirtuins and Resveratrol

Sirtuins are a class of NAD+-dependent deacetylases that are activated by caloric restriction. Resveratrol, a natural polyphenol, is a known activator of SIRT1. However, clinical trial results for resveratrol in metabolic syndrome have been inconsistent. A meta-analysis showed that resveratrol may improve some parameters of metabolic syndrome, but the effects are often modest and dependent on the population studied and the dose used.[3][29][30]

AMPK and Metformin

AMPK is a cellular energy sensor that is activated by an increase in the AMP:ATP ratio. Metformin, a widely used antidiabetic drug, exerts some of its effects through the activation of AMPK.

Experimental Protocol: Western Blot for Phosphorylated AMPK

This protocol describes the detection of AMPK activation in cells treated with an AMPK activator like metformin.

1. Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., breast cancer cells like MCF-7 or MDA-MB-231 for cancer studies, or hepatocytes for metabolic studies) to 70-80% confluency.[19][31]

-

Treat cells with metformin (e.g., 5-10 mM) for a specified time (e.g., 24-48 hours).[31][32] Include a vehicle-treated control group.

2. Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Determine protein concentration using a BCA assay.

3. Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against phosphorylated AMPK (p-AMPK, typically at Thr172) and total AMPK overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the p-AMPK signal to total AMPK and a loading control (e.g., β-actin).[19]

Gut Microbiome: A New Frontier in Metabolic Health

The gut microbiome plays a critical role in host metabolism, and its alteration has been linked to obesity and metabolic syndrome.[4] Fecal microbiota transplantation (FMT) from lean donors to individuals with metabolic syndrome has been investigated as a therapeutic strategy.

Quantitative Data from a Meta-Analysis of FMT Trials

A meta-analysis of randomized controlled trials of FMT in metabolic syndrome reported the following short-term (<6 weeks) outcomes:

| Parameter | Mean Difference (FMT vs. Placebo) | 95% Confidence Interval |

| Fasting Blood Glucose (mmol/L) | -0.12 | -0.23 to -0.01 |

| HbA1c (mmol/mol) | -0.37 | -0.73 to -0.01 |

| Fasting Insulin (pmol/L) | -24.77 | -37.60 to -11.94 |

| HDL Cholesterol (mmol/L) | +0.07 | 0.02 to 0.11 |

| Data from a meta-analysis of nine randomized controlled trials. |

While some metabolic parameters showed improvement, there was no significant difference in weight reduction between the FMT and placebo groups.

Mitochondrial-Targeted Therapies: Restoring Cellular Energetics

Mitochondrial dysfunction is increasingly recognized as a key contributor to a variety of age-related and metabolic diseases.[22] Therapies aimed at improving mitochondrial function are a promising area of research.

Elamipretide in Primary Mitochondrial Myopathy

Elamipretide is a small peptide that targets the inner mitochondrial membrane and has been investigated for the treatment of primary mitochondrial myopathy. In the MMPOWER-3 phase 3 trial, elamipretide did not meet its primary endpoints of improving the 6-minute walk test (6MWT) distance or reducing fatigue in the overall population.[17][26][27]

| Endpoint (Change from Baseline at 24 weeks) | Placebo | Elamipretide | Difference (95% CI) |

| 6-Minute Walk Test (meters) | +17.3 | +14.1 | -3.2 (-18.7 to 12.3) |

| Data from the MMPOWER-3 trial.[17][26] |

MitoQ and Endothelial Function

MitoQ is a mitochondria-targeted antioxidant. A clinical trial in older adults demonstrated that 6 weeks of MitoQ supplementation improved vascular endothelial function.

| Parameter | Improvement with MitoQ |

| Brachial Artery Flow-Mediated Dilation | 42% higher vs. placebo |

| Ex vivo Nitric Oxide Production in HAECs | ~25% higher vs. placebo |

| Ex vivo Mitochondrial ROS Bioactivity in HAECs | ~25% lower vs. placebo |

| HAECs: Human Aortic Endothelial Cells; ROS: Reactive Oxygen Species. Data from a clinical trial of MitoQ in older adults.[2][12][13][18] |

Conclusion

The therapeutic targets discussed in this guide represent a paradigm shift in the management of metabolic and cardiovascular diseases, moving beyond a singular focus on glucose control to a more holistic approach that addresses the underlying pathophysiology of these complex conditions. The quantitative data from recent clinical trials underscore the potential of these novel therapies to improve patient outcomes. The provided experimental protocols offer a foundation for further investigation into the mechanisms of action and the development of next-generation therapeutics. As our understanding of these intricate signaling pathways and their interplay continues to evolve, we can anticipate the emergence of even more targeted and effective treatments for a wide range of metabolic and cardiovascular disorders.

References

- 1. Pegozafermin for the treatment of non-alcoholic steatohepatitis patients with F2/F3 fibrosis: a multi-center, randomized, double-blind, placebo-controlled Phase 2b trial (ENLIVEN) [natap.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. hcplive.com [hcplive.com]

- 5. 89bio’s Phase 2b ENLIVEN Trial of Pegozafermin in Nonalcoholic Steatohepatitis (NASH) Achieved High Statistical Significance on Both Primary Histology Endpoints with Weekly (QW) and Every-Two-Week (Q2W) Dosing at 24 Weeks – 89bio, Inc. [ir.89bio.com]

- 6. Randomized, Controlled Trial of the FGF21 Analogue Pegozafermin in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. P5 Pegozafermin treatment demonstrates long-term benefit in subjects with metabolic dysfunction-associated steatohepatitis and fibrosis: results from the Phase 2b ENLIVEN clinical trial | Gut [gut.bmj.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Hydrodynamic Delivery of FGF21 Gene Alleviates Obesity and Fatty Liver in Mice Fed a High-fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FGF21 Attenuates High-Fat Diet-Induced Cognitive Impairment via Metabolic Regulation and Anti-inflammation of Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Primary mitochondrial myopathies: elamipretide is well tolerated but does not improve the 6-minute walk test or fatigue - Institut de Myologie [institut-myologie.org]

- 12. Chronic mitochondria antioxidant treatment in older adults alters the circulating milieu to improve endothelial cell function and mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mitoq.com [mitoq.com]

- 14. Metformin-treated cancer cells modulate macrophage polarization through AMPK-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 16. Mitochondrial-targeted antioxidant supplementation for improving age-related vascular dysfunction in humans: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell cycle arrest in Metformin treated breast cancer cells involves activation of AMPK, downregulation of cyclin D1, and requires p27Kip1 or p21Cip1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Fibroblast Growth Factor 21 as a Potential Biomarker for Improved Locomotion and Olfaction Detection Ability after Weight Reduction in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. neurology.org [neurology.org]

- 22. neurologylive.com [neurologylive.com]

- 23. Fecal microbiota transplantation in patients with metabolic syndrome and obesity: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Effects of Resveratrol in the Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Efficacy and Safety of Elamipretide in Individuals With Primary Mitochondrial Myopathy: The MMPOWER-3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Effects of fecal microbiota transplantation in metabolic syndrome: A meta-analysis of randomized controlled trials | PLOS One [journals.plos.org]

- 31. endoscopiaavancada.com.br [endoscopiaavancada.com.br]

- 32. Chronic mitochondria antioxidant treatment in older adults alters the circulating milieu to improve endothelial cell function and mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects on Hepatic Lipid Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies used to assess the effects of various compounds on hepatic lipid accumulation, a key cellular event in the pathogenesis of non-alcoholic fatty liver disease (NAFLD). This document details common experimental models, key signaling pathways, and standardized protocols for quantifying cellular lipid content and elucidating mechanisms of action.

In Vitro Models of Hepatic Steatosis

The development of robust in vitro models that accurately mimic the characteristics of hepatic steatosis is crucial for studying the underlying molecular mechanisms and for the preclinical screening of therapeutic candidates.[1] The most widely utilized models involve the culture of hepatic cells in a medium supplemented with free fatty acids (FFAs) to induce intracellular lipid accumulation.[2]

Commonly used cell lines include the human hepatoma cell line HepG2, which, despite being a cancer cell line, is widely accepted due to its resemblance in lipid metabolism to healthy hepatocytes.[3] Primary human hepatocytes (PHHs) offer a more physiologically relevant model but are limited by availability and donor variability.[1][4] A promising alternative is the use of human induced pluripotent stem cell-derived hepatocyte-like cells (iPSC-HLCs), which can provide a reproducible and patient-specific model system.[1]

The induction of steatosis is typically achieved by exposing these cells to a mixture of oleic acid and palmitic acid, often in a 2:1 ratio, to mimic the elevated FFA levels observed in NAFLD patients.[3][4] This exposure leads to the formation of intracellular lipid droplets, a hallmark of steatosis.[1]

Quantification of Compound Effects on Hepatic Lipid Accumulation

A variety of compounds, including natural products and synthetic molecules, have been evaluated for their potential to ameliorate hepatic lipid accumulation in vitro. The following tables summarize the quantitative effects of selected compounds from published studies.

Table 1: Effects of Natural Compounds on Hepatic Lipid Accumulation in vitro

| Compound | Cell Model | Treatment Concentration | % Reduction in Lipid Accumulation | Key Mechanistic Findings | Reference |

| Telmisartan | iPSC-HLCs | 10-100 µM | ~80% | Not specified | [1] |

| Genistein | Primary Human Hepatocytes | Not specified | Not specified | Suppressed the activation of SREBP-1c | [4] |

| Curcumin | HepG2 | Not specified | Not specified | Upregulation of Nrf2 gene, inhibition of NF-κB | |

| Hesperidin | In vitro models | Not specified | Not specified | AMPK activation | [5] |

| Quercetin | HepG2 | Not specified | Not specified | Inhibition of SREBP1c and FAS expression | [6] |

| Chito-oligosaccharides (COS) | HepG2 | Not specified | Significant decrease | Not specified | [7] |

| Bean Extracts (BE2, BE8) | HepG2 | 0.125-0.25 mM | 56-100% inhibition of lipid droplet accumulation | Not specified | |

| Caffeine | HepG2 | 20-40 mg/kg (in vivo context) | Not specified | Activation of the cAMP/CREB/SIRT3/AMPK/ACC pathway | [8] |

Table 2: Effects of Bisphenol Analogs on Hepatic Lipid Accumulation in vitro

| Compound | Cell Model | Effect on Lipid Accumulation | Relative Potency Ranking | Key Mechanistic Findings | Reference |

| Bisphenol AP (BPAP) | HepG2 | Induction | Highest | Increased expression of fatty acid synthesis genes, decreased expression of fatty acid β-oxidation genes. | [9] |

| Tetramethylbisphenol A (TMBPA) | HepG2 | Induction | High | Increased expression of fatty acid synthesis genes, decreased expression of fatty acid β-oxidation genes. | [9] |

| Bisphenol C (BPC) | HepG2 | Induction | High | Increased expression of fatty acid synthesis genes, decreased expression of fatty acid β-oxidation genes. | [9] |

| Bisphenol A (BPA) | HepG2 | Induction | Moderate | Increased expression of fatty acid synthesis genes, decreased expression of fatty acid β-oxidation genes. | [9][10] |

| Bisphenol AF (BPAF) | HepG2 | Induction | Moderate | Increased expression of fatty acid synthesis genes, decreased expression of fatty acid β-oxidation genes. | [9] |

| Bisphenol B (BPB) | HepG2 | Induction | Moderate | Increased expression of fatty acid synthesis genes, decreased expression of fatty acid β-oxidation genes. | [9] |

| Bisphenol F (BPF) | HepG2 | Induction | Moderate | Increased expression of fatty acid synthesis genes, decreased expression of fatty acid β-oxidation genes. | [9] |

| Bisphenol E (BPE) | HepG2 | Induction | Moderate | Increased expression of fatty acid synthesis genes, decreased expression of fatty acid β-oxidation genes. | [9] |

| Tetrachlorobisphenol A (TCBPA) | HepG2 | Induction | Low | Increased expression of fatty acid synthesis genes, decreased expression of fatty acid β-oxidation genes. | [9] |

| Tetrabromobisphenol A (TBBPA) | HepG2 | Induction | Low | Increased expression of fatty acid synthesis genes, decreased expression of fatty acid β-oxidation genes. | [9] |

| 4,4'-dihydroxybenzophenone (DHBP) | HepG2 | Induction | Low | Increased expression of fatty acid synthesis genes, decreased expression of fatty acid β-oxidation genes. | [9] |

| Bisphenol S (BPS) | HepG2 | Induction | Low | Increased expression of fatty acid synthesis genes, decreased expression of fatty acid β-oxidation genes. | [9] |

| 4,4'-thiodiphenol (TDP) | HepG2 | Induction | Lowest | Increased expression of fatty acid synthesis genes, decreased expression of fatty acid β-oxidation genes. | [9] |

Experimental Protocols

Induction of in vitro Hepatic Steatosis

-

Cell Seeding: Plate HepG2 cells, primary hepatocytes, or iPSC-HLCs in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).[11]

-

Preparation of Fatty Acid Medium: Prepare a stock solution of oleic acid and palmitic acid (e.g., in ethanol or as sodium salts complexed to bovine serum albumin - BSA). A common ratio is 2:1 (oleic:palmitic).[3][4]

-

Induction: Dilute the fatty acid stock solution in cell culture medium to the final desired concentration (e.g., 1 mM total FFAs).[4] Replace the normal culture medium with the fatty acid-containing medium.

-

Incubation: Incubate the cells for a period ranging from 24 to 72 hours to induce lipid accumulation.[4][11] The medium should be refreshed every 24 hours for longer incubation times.[3]

Oil Red O Staining for Lipid Droplet Visualization

Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids.

-

Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15-60 minutes.[11]

-

Staining: Wash the fixed cells with water and then with 60% isopropanol. Incubate with a freshly prepared and filtered Oil Red O staining solution for 10-30 minutes.[11]

-

Washing: Gently wash the cells with water to remove excess stain.

-

Visualization: The intracellular lipid droplets will appear as red puncta under a light microscope.[11]

-

Quantification (Optional): To quantify the accumulated lipid, the stain can be extracted from the cells using 100% isopropanol, and the absorbance of the extract can be measured at a wavelength of 490-520 nm.[12]

Triglyceride Quantification Assay

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Assay: Use a commercial triglyceride quantification kit according to the manufacturer's instructions. These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then used in a colorimetric or fluorometric reaction to determine its concentration.

-

Normalization: Normalize the triglyceride concentration to the total protein content of the cell lysate.

Gene and Protein Expression Analysis

To investigate the molecular mechanisms by which a compound affects lipid metabolism, the expression of key genes and proteins can be analyzed.

-

Quantitative Real-Time PCR (qPCR): Analyze the mRNA levels of genes involved in lipogenesis (e.g., SREBF1, FASN, ACACA), fatty acid oxidation (e.g., PPARA, CPT1A), and other relevant pathways.

-

Western Blotting: Analyze the protein levels and activation states (e.g., phosphorylation) of key signaling molecules such as AMPK, SREBP-1c, and PPARα.[4]

Key Signaling Pathways in Hepatic Lipid Metabolism

The accumulation of lipids in hepatocytes is tightly regulated by a complex network of signaling pathways. Understanding these pathways is essential for identifying novel therapeutic targets. The primary pathways include those governed by AMPK, SREBP, and PPARs.[13][14]

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, promotes catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP. In the context of hepatic lipid metabolism, AMPK activation leads to the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation.[13][14]

Caption: The AMPK signaling pathway in hepatic lipid metabolism.

SREBP-1c Signaling Pathway

Sterol regulatory element-binding protein 1c (SREBP-1c) is a major transcription factor that regulates the expression of genes involved in de novo lipogenesis.[13][14] Its activation leads to increased synthesis of fatty acids and triglycerides.

Caption: The SREBP-1c signaling pathway promoting lipogenesis.

PPARα Signaling Pathway

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a key regulator of fatty acid catabolism.[13][14] Ligand activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.